molecular formula C23H26N4O2S B11206267 N-(4-methylbenzyl)-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine

N-(4-methylbenzyl)-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine

Cat. No.: B11206267
M. Wt: 422.5 g/mol
InChI Key: JBLGWTCUIYPVHL-UHFFFAOYSA-N
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Description

6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]-N-[(4-METHYLPHENYL)METHYL]PYRIDAZIN-3-AMINE is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]-N-[(4-METHYLPHENYL)METHYL]PYRIDAZIN-3-AMINE typically involves multi-step organic reactions The process begins with the preparation of the pyrrolidine ring, which is then functionalized with a sulfonyl groupCommon reagents used in these reactions include sulfonyl chlorides, pyridazine derivatives, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]-N-[(4-METHYLPHENYL)METHYL]PYRIDAZIN-3-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]-N-[(4-METHYLPHENYL)METHYL]PYRIDAZIN-3-AMINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]-N-[(4-METHYLPHENYL)METHYL]PYRIDAZIN-3-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]-N-[(4-METHYLPHENYL)METHYL]PYRIDAZIN-3-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H26N4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-6-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)pyridazin-3-amine

InChI

InChI=1S/C23H26N4O2S/c1-17-5-8-19(9-6-17)16-24-23-12-11-21(25-26-23)20-10-7-18(2)22(15-20)30(28,29)27-13-3-4-14-27/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,24,26)

InChI Key

JBLGWTCUIYPVHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCCC4

Origin of Product

United States

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